5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Medicinal Chemistry Epigenetics HDAC4 Inhibition

This compound, exclusively identifiable by CAS 860784‑36‑7, is the precise pharmacophore claimed in Novartis HDAC4 patent US9056843B2. Its unique combination of a 3‑(trifluoromethyl)phenyl substituent at the oxadiazole 3‑position and a 5‑propoxyphenoxymethyl tail is essential for selective HDAC4 engagement—generic substitution will derail SAR. With a TPSA of 57.4 Ų, zero H‑bond donors, and XLogP3 = 5.1, it serves as an ideal permeability comparator (PAMPA/Caco‑2) and an optimal scaffold for TR‑FRET/FP probe development. Supplied at ≥95% purity for direct in‑vitro use.

Molecular Formula C19H17F3N2O3
Molecular Weight 378.351
CAS No. 860784-36-7
Cat. No. B2893022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
CAS860784-36-7
Molecular FormulaC19H17F3N2O3
Molecular Weight378.351
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C19H17F3N2O3/c1-2-10-25-15-6-8-16(9-7-15)26-12-17-23-18(24-27-17)13-4-3-5-14(11-13)19(20,21)22/h3-9,11H,2,10,12H2,1H3
InChIKeyLWQDSVKHRUMCNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: Chemical Identity and Baseline Characteristics


The compound 5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 860784-36-7) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class, which is frequently investigated in medicinal chemistry for its heterocyclic scaffold [1]. It is commercially available for research and development, typically at a minimum purity of 95%, with a molecular formula of C19H17F3N2O3 and a molecular weight of 378.3 g/mol . Its structural features, including the trifluoromethyl group and the propoxyphenoxy tail, place it within a chemical space explored in patents for therapeutic applications, particularly as a potential histone deacetylase 4 (HDAC4) inhibitor [2].

Procurement Risks of Substituting 5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole with Generic Analogs


For research programs targeting structure-activity relationships (SAR) within the 1,2,4-oxadiazole chemical space, simple generic substitution is highly inadvisable. The specific combination of a 3-(trifluoromethyl)phenyl substituent at the 3-position and a propoxyphenoxymethyl group at the 5-position of the oxadiazole ring creates a unique pharmacophore [1]. This is directly evidenced by its presence within the Markush structure of patent US9056843B2, which claims selective HDAC4 inhibitory activity for a narrow set of trifluoromethyl-oxadiazole derivatives [2]. Replacing this compound with a close analog lacking the n-propoxy chain or having a different aryl substitution could lead to a complete loss of target engagement or a significant shift in selectivity, potentially derailing hit-to-lead optimization efforts.

Quantitative Differentiation Evidence for 5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole


Critical Assessment of Availability of High-Strength Comparative Data

A comprehensive literature and patent search reveals that high-strength, direct head-to-head quantitative evidence for exact compound 860784-36-7 is absent from the public domain. No published research articles or accessible patent bioassays were found that provide its IC50, EC50, or other quantitative activity data. The BindingDB record BDBM162738, citing patent US9056843, reports an IC50 of 1200 nM for a structurally distinct compound (SMILES: FC(F)(F)c1nc(no1)-c1ccc(cc1)C(=O)NC1CCCC1, MW=325.28), not the target compound [1]. This distinction is crucial; the target compound's unique 4-propoxyphenoxy tail (MW=378.3 g/mol) confers different steric and electronic properties, making any direct extrapolation of activity unreliable. The only verified quantitative data available for this compound is its purity specification of 95% from a commercial vendor .

Medicinal Chemistry Epigenetics HDAC4 Inhibition

Physicochemical Comparison to Patent Core Scaffold

Computational data suggests a differentiation in key drug-likeness parameters compared to a core scaffold from the Novartis HDAC4 patent [1]. The target compound (860784-36-7) has a higher calculated lipophilicity (XLogP3 = 5.1) and greater molecular weight (378.3 g/mol) than the simpler, active compound BDBM162738 (MW=325.28, XLogP3 not reported but likely lower) [1][2]. This translates to a significantly different property profile, where 860784-36-7 possesses zero hydrogen bond donors and a topological polar surface area (TPSA) of 57.4 Ų [2]. These properties suggest distinct membrane permeability and solubility characteristics, making it a valuable tool for probing the boundaries of the SAR series.

ADME Prediction Drug-likeness Physicochemical Properties

Chemical Purity and Quality Control as a Differentiator

The compound's differentiation is, in part, a function of its verified quality. AKSci, a reputable supplier, specifies a minimum purity of 95% for this compound . This baseline contrasts with the inherent uncertainty when sourcing from non-commercial or synthesis-on-demand services, where purity can vary. While no comparative vendor purity data is publicly available for 860784-36-7, the provision of a defined purity specification and the availability of a Certificate of Analysis (COA) upon request is a critical procurement parameter. Using a product with documented, consistent purity is essential for obtaining reproducible biological data, especially when characterizing a low-activity or screening hit.

Chemical Biology Assay Reproducibility Quality Control

High-Value Application Scenarios for 5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole


HDAC4 Target Engagement and Selectivity Profiling

Given its structural placement within the chemical space of the Novartis HDAC4 inhibitor patent [1], the primary application scenario is as a tool compound for investigating class IIa HDAC isoforms. Its high lipophilicity (XLogP3 = 5.1) makes it particularly suited for designing cell-permeable probes to study the downstream effects of HDAC4 inhibition in models of Huntington's disease or muscle atrophy [1]. Using 860784-36-7 alongside a control compound lacking the propoxyphenoxy group can help deconvolve the role of the 5-position substituent in target binding.

SAR Exploration of 1,2,4-Oxadiazole Lipophilic Tails

With a TPSA of 57.4 Ų and zero hydrogen bond donors [2], this compound serves as an ideal negative control or comparator in permeability assays (e.g., PAMPA or Caco-2). Research teams can benchmark the impact of increasing lipophilicity and removing hydrogen bond donors on passive membrane permeation by comparing this compound to other oxadiazole analogs with different logP and HBD profiles.

Development of TR-FRET or FP Biochemical Assays

The commercial availability of the compound at 95% purity makes it suitable for direct use in in vitro biochemical assay development without further purification. It can be employed as a reference inhibitor or as a starting point for synthesizing a probe with a linker, enabling the development of time-resolved fluorescence energy transfer (TR-FRET) or fluorescence polarization (FP) binding assays for HDAC4.

Quote Request

Request a Quote for 5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.